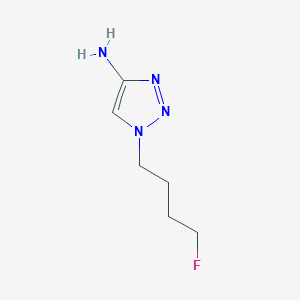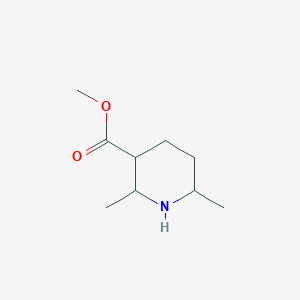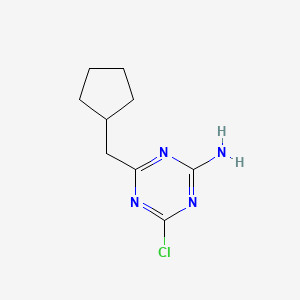
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the fourth position, a cyclopentylmethyl group at the sixth position, and an amine group at the second position of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and cyclopentylmethylamine.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where the amine group of cyclopentylmethylamine attacks the chloro-substituted triazine ring, leading to the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced triazine compounds.
Aplicaciones Científicas De Investigación
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may inhibit or activate certain biochemical pathways, resulting in its antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,3,5-triazine: A simpler triazine derivative with similar reactivity.
6-(Cyclopentylmethyl)-1,3,5-triazin-2-amine: Lacks the chloro group but has similar structural features.
4-Chloro-6-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of a cyclopentylmethyl group.
Uniqueness
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both a chloro group and a cyclopentylmethyl group, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H13ClN4 |
|---|---|
Peso molecular |
212.68 g/mol |
Nombre IUPAC |
4-chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,11,12,13,14) |
Clave InChI |
PSKLMTQRUFBZKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



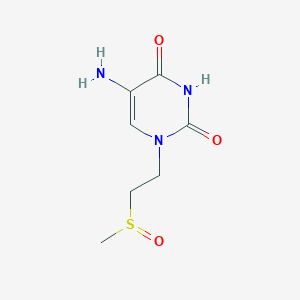
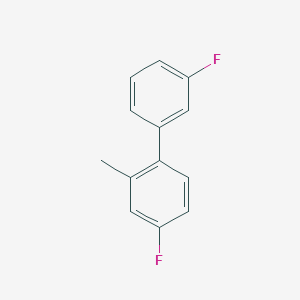
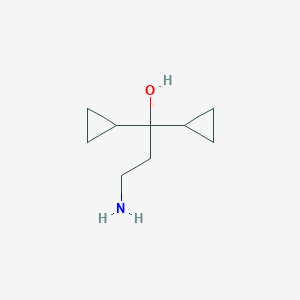
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)


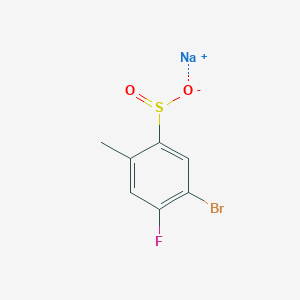

![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
